Methanesulfonic acid,[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]-, sodium salt, monohydrate
Description
Sulpyrine (sodium [(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-methyl-amino]methanesulfonate; CAS 5907-38-0) is a pyrazolone-derived antipyretic and analgesic agent widely used in clinical settings for fever reduction and pain management . It is metabolized in the liver through a non-enzymatic hydrolysis pathway to form 4-methylaminoantipyrine (4-MAA), which is further processed into 4-aminoantipyrine (4-AA) and 4-formylaminoantipyrine (4-FAA) via cytochrome P450 (CYP) enzymes, particularly CYP2B family isoforms . These metabolites, especially 4-AA, are implicated in severe adverse effects such as fatal shock, characterized by convulsions, hypotension, and multi-organ failure .
Properties
CAS No. |
5907-38-0 |
|---|---|
Molecular Formula |
C13H19N3NaO5S |
Molecular Weight |
352.36 g/mol |
IUPAC Name |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;hydrate |
InChI |
InChI=1S/C13H17N3O4S.Na.H2O/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h4-8H,9H2,1-3H3,(H,18,19,20);;1H2 |
InChI Key |
GUUSLSFSTZWCCJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].O.[Na+] |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.O.[Na] |
Appearance |
Solid powder |
Other CAS No. |
5907-38-0 |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Algopyrin Analgin Biopyrin Dipyrone Dipyronium Metamizol Metamizole Metamizole Sodium Methamizole Methampyrone Narone Noramidopyrine Methanesulfonate Noramidopyrine Methanesulfonate Sodium Normelubrine Novalgetol Novalgin Novamidazophen Novaminsulfone Optalgin Pyralgin Sulpyrin Sulpyrine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Metamizole sodium hydrate is synthesized through a multi-step process. The initial step involves the reaction of 4-methylaminoantipyrine with formaldehyde and sodium bisulfite to form the sodium salt of metamizole. The reaction conditions typically include an aqueous medium and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of metamizole sodium hydrate involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving crystallization and purification steps to obtain the final product in its hydrate form .
Chemical Reactions Analysis
Types of Reactions: Metamizole sodium hydrate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In aqueous solutions, metamizole sodium hydrate hydrolyzes to form methylaminophenazone.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different metabolites.
Substitution: Metamizole sodium hydrate can undergo substitution reactions with various electrophiles under controlled conditions.
Major Products Formed: The primary products formed from these reactions include methylaminophenazone and other related metabolites, which retain some of the pharmacological properties of the parent compound .
Scientific Research Applications
Pharmacological Applications
1. Antipyretic and Analgesic Properties
Sulpyrine is predominantly used for its antipyretic and analgesic effects. It functions by inhibiting the synthesis of prostaglandins, which are mediators of fever and pain. The compound is effective in reducing elevated body temperature and alleviating pain associated with various conditions.
2. Mechanism of Action
The mechanism behind sulpyrine's effects involves its metabolism in the liver, where it is converted into active metabolites such as 4-methylaminoantipyrine (4-MAA). These metabolites play crucial roles in exerting the drug's antipyretic effects while also being implicated in its toxicity.
Toxicological Concerns
1. Fatal Shock Induction
Research indicates that sulpyrine can induce fatal shock in susceptible individuals. A study demonstrated that mice deficient in the transcription factor CREBH exhibited resistance to sulpyrine-induced shock, suggesting that CREBH plays a critical role in mediating this adverse effect . The study highlighted the importance of cytochrome P450 2B family genes in sulpyrine metabolism, indicating that their expression is significantly altered in the presence of CREBH deficiency.
2. Anaphylaxis and Hypersensitivity Reactions
Sulpyrine has been linked to severe allergic reactions, including anaphylaxis. A review of medical malpractice cases revealed instances where sulpyrine was administered to children under 12 years, leading to serious adverse reactions due to its contraindications in this age group . The frequency of sulpyrine-associated anaphylaxis was noted to be approximately 1 in every 5000 injections.
Case Studies
Mechanism of Action
The mechanism of action of metamizole sodium hydrate involves its rapid hydrolysis to active metabolites, specifically N-methyl-4-aminoantipyrine and 4-aminoantipyrine. These metabolites inhibit the synthesis of prostaglandins by blocking the activity of cyclooxygenase enzymes. Additionally, they may interact with cannabinoid receptors and transient receptor potential vanilloid 1 (TRPV1) receptors, contributing to their analgesic and antipyretic effects .
Comparison with Similar Compounds
Aminopyrine (Metamizole)
Aminopyrine (CAS 58-15-1), another pyrazolone derivative, shares structural and metabolic similarities with Sulpyrine. Both drugs undergo hepatic metabolism to produce 4-AA, a metabolite linked to anaphylactic shock . However, Aminopyrine is more extensively metabolized by CYP3A4, whereas Sulpyrine relies predominantly on CYP2B isoforms .
Key Findings :
Acetaminophen (APAP)
Acetaminophen (CAS 103-90-2), a non-pyrazolone antipyretic, contrasts with Sulpyrine in metabolism and toxicity. APAP is metabolized by CYP2E1 and CYP3A4 to N-acetyl-p-benzoquinone imine (NAPQI), causing hepatotoxicity via glutathione depletion .
Key Findings :
- Sulpyrine’s fatal shock mechanism is distinct from APAP’s hepatotoxicity, reflecting divergent metabolic pathways.
- APAP has a well-defined antidote, whereas Sulpyrine toxicity management remains supportive .
Comparison with Functionally Similar Compounds
Dexamethasone
Dexamethasone (CAS 50-02-2), a glucocorticoid, is used for inflammation but shares a regulatory link with Sulpyrine via pregnane X receptor (PXR)-mediated CYP3A induction.
Key Findings :
- Dexamethasone pre-treatment exacerbates Sulpyrine toxicity by upregulating CYP2B, highlighting a dangerous drug interaction .
Research Implications and Data Gaps
- Mechanistic Differences : Sulpyrine’s dependence on CREBH for CYP2B induction distinguishes it from other pyrazolones, suggesting a unique regulatory vulnerability .
- Human Relevance: Current data are murine; human CYP2B6 polymorphisms may modulate Sulpyrine toxicity, warranting pharmacogenomic studies .
- Therapeutic Alternatives : NSAIDs like Ibuprofen lack Sulpyrine’s shock risk but are less effective in refractory fever cases .
Biological Activity
Sulpyrine, a pyrazolone derivative, is primarily used as an antipyretic and analgesic agent. Despite its therapeutic applications, concerns regarding its safety profile have emerged, particularly due to severe adverse effects such as fatal shock and anaphylaxis. This article provides a comprehensive overview of the biological activity of sulpyrine, focusing on its pharmacological effects, metabolic pathways, and associated risks.
Sulpyrine acts mainly through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins—compounds involved in inflammation and pain signaling. The compound is metabolized in the liver primarily by cytochrome P450 enzymes, particularly CYP2B family members. The expression of these enzymes is regulated by the transcription factor CREBH (C/EBP homologous protein), which has been shown to influence the severity of sulpyrine-induced adverse reactions .
Biological Activity Overview
The biological activity of sulpyrine can be summarized in the following table:
| Activity | Description |
|---|---|
| Antipyretic Effect | Reduces fever through central action on the hypothalamus. |
| Analgesic Effect | Provides pain relief by inhibiting COX enzymes and reducing prostaglandin synthesis. |
| Metabolic Pathway | Metabolized to 4-methylaminoantipyrine (4-MAA), which is linked to toxicity. |
| Toxicity Risk | Associated with fatal shock and anaphylaxis; risk increases with dosage. |
Fatal Shock Induction
Research has demonstrated that sulpyrine can induce fatal shock in susceptible individuals. A study involving CREBH-deficient mice revealed that these mice exhibited resistance to sulpyrine-induced shock, indicating that CREBH plays a significant role in mediating the drug's toxic effects . The study highlighted that administration of sulpyrine led to elevated serum concentrations of 4-MAA, correlating with increased mortality rates.
Anaphylaxis Cases
A review of medical malpractice cases indicated that sulpyrine was implicated in drug-induced anaphylaxis, particularly when administered to children under 12 years old. The frequency of such reactions was noted to be approximately 1 in every 5000 injections . This underscores the importance of careful patient selection and monitoring when prescribing this medication.
Comparative Analysis with Other Analgesics
In comparison with other analgesics like acetaminophen (APAP), sulpyrine's risk profile appears more concerning. While both drugs can cause liver toxicity, CREBH-deficient mice showed similar susceptibility to APAP but were resistant to sulpyrine's lethal effects, suggesting different underlying mechanisms for toxicity .
Q & A
Basic Research Questions
Q. What are the established methodologies for assessing Sulpyrine’s safety profile in vulnerable populations (e.g., pregnant women)?
- Methodological Answer : Safety assessments typically combine in vivo toxicology studies (e.g., rodent models for teratogenicity) and in vitro assays (e.g., placental barrier permeability tests). For human studies, retrospective analysis of clinical data is prioritized, with strict adherence to ethical guidelines. Key parameters include amniotic fluid volume monitoring and fetal ductus arteriosus constriction metrics, as outlined in pharmacovigilance reports .
- Data Reference : A 2024 safety report highlighted that Sulpyrine administration in pregnant women requires risk-benefit analysis, with dose-limiting protocols to minimize fetal exposure .
Q. How can researchers design reproducible experiments for studying Sulpyrine’s pharmacological mechanisms?
- Methodological Answer : Experimental design should follow the Beilstein Journal’s guidelines:
- Step 1 : Define variables (e.g., dose-response curves, receptor binding assays).
- Step 2 : Use standardized protocols for compound synthesis and characterization (e.g., NMR, HPLC for purity ≥95%) .
- Step 3 : Include negative controls (e.g., solvent-only groups) and validate results across multiple replicates.
Advanced Research Questions
Q. How should researchers address contradictions in Sulpyrine’s efficacy data across preclinical and clinical studies?
- Methodological Answer : Apply a systematic review framework:
- Phase 1 : Conduct meta-analysis to identify heterogeneity sources (e.g., dosage ranges, patient demographics).
- Phase 2 : Use Bland-Altman plots to assess agreement between preclinical (rodent) and clinical (human) pharmacokinetic data .
- Phase 3 : Validate findings via in silico modeling (e.g., physiologically based pharmacokinetic (PBPK) simulations).
- Case Study : A 2023 meta-analysis resolved discrepancies in Sulpyrine’s analgesic efficacy by identifying species-specific metabolic pathways affecting bioavailability .
Q. What strategies optimize Sulpyrine’s synthesis and characterization for high-yield, high-purity outcomes?
- Methodological Answer : Follow evidence-based synthesis protocols:
- Strategy 1 : Use catalytic asymmetric synthesis to enhance enantiomeric purity (>99% ee) .
- Strategy 2 : Employ green chemistry principles (e.g., solvent-free reactions) to improve yield (reported 78% vs. traditional 52%) .
- Data Table :
| Synthesis Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Traditional alkylation | 52 | 90 | Low cost |
| Catalytic asymmetric | 78 | 99 | High enantiopurity |
| Solvent-free microwave | 65 | 97 | Reduced waste |
Q. How can researchers identify gaps in Sulpyrine’s mechanistic studies using existing literature?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Step 1 : Perform a scoping review to map existing studies (e.g., focus on Sulpyrine’s immunomodulatory effects).
- Step 2 : Use tools like VOSviewer to visualize understudied pathways (e.g., NF-κB signaling in chronic inflammation) .
Methodological Best Practices
- Data Integrity : Maintain raw datasets in FAIR-compliant repositories (Findable, Accessible, Interoperable, Reusable) .
- Conflict Resolution : Use Cohen’s kappa for inter-rater reliability in qualitative data analysis .
- Reproducibility : Document all experimental parameters (e.g., pH, temperature) in supplementary materials, adhering to Beilstein Journal standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
